4-Benzoylsalicylic acid

Description

Contextualization within Salicylate (B1505791) Chemistry and Bioactive Analogues

Salicylic (B10762653) acid and its derivatives, collectively known as salicylates, form a cornerstone of medicinal chemistry. The most famous member of this family is acetylsalicylic acid, widely recognized for its therapeutic properties. unair.ac.id The core structure of salicylic acid lends itself to various modifications, leading to a diverse array of bioactive analogues. 4-Benzoylsalicylic acid fits within this class as an aromatic acyl derivative of salicylic acid. fip.org

The introduction of a benzoyl group to the salicylic acid backbone at the fourth position significantly alters its physicochemical properties. This modification creates a bifunctional molecule with both a carboxylic acid and a ketone group, influencing its solubility, reactivity, and potential biological interactions. vulcanchem.com Research into benzoylsalicylic acid and its derivatives is part of a broader effort to explore how structural modifications of salicylic acid can lead to new compounds with enhanced or novel activities. unair.ac.idscience.gov For instance, studies have investigated various substituted benzoyl-salicylic acids to understand structure-activity relationships, particularly in the context of their potential as enzyme inhibitors. fip.org

Historical Perspective on Benzoylsalicylic Acid Discovery and Initial Research Trajectories

The history of benzoylsalicylic acid is intertwined with the late 19th and early 20th-century exploration of salicylic acid derivatives for therapeutic purposes. Early work by chemists at Friedrich Bayer & Co, the company that famously marketed Aspirin, involved the synthesis and evaluation of several acyl derivatives of salicylic acid, including benzoyl salicylic acid. researchgate.netnih.gov In 1905, a patent was granted for a process to manufacture benzoyl-salicylic acid, highlighting its early potential for therapeutic use. google.com The process involved treating disodium (B8443419) salicylate with benzoyl-chlorid. google.com

Initial research trajectories for benzoylsalicylic acids were largely focused on their potential as analgesic and anti-inflammatory agents, following the successful path of acetylsalicylic acid. unair.ac.id However, early reports also noted the formation of benzoylsalicylic acid as a transitory intermediate in other chemical reactions, such as the thermal decomposition of cupric benzoate. google.com More recently, a significant discovery identified benzoylsalicylic acid as a naturally occurring compound isolated from the seed coats of Givotia rottleriformis. researchgate.net This finding has opened new avenues of research into its biological roles, particularly in plant defense mechanisms. researchgate.net

Overview of Current Research Foci for this compound

Contemporary research on this compound is multifaceted, extending beyond its initial consideration as a pharmaceutical agent. Key areas of investigation include:

Plant Biology and Agriculture: A significant focus of recent research is the role of benzoylsalicylic acid (BzSA) as a plant defense activator. science.govpreprints.org Studies have shown that exogenous application of BzSA can induce systemic acquired resistance (SAR) in plants like tobacco and Arabidopsis, offering protection against a broad spectrum of pathogens. science.govresearchgate.net Research in this area explores its efficacy in comparison to other known SAR inducers like salicylic acid and its derivatives. researchgate.netfrontiersin.org The synthesis and evaluation of various BzSA derivatives are also being actively pursued to identify even more potent defense activators. science.govfrontiersin.org

Medicinal Chemistry and Drug Design: The potential of this compound and its analogues as therapeutic agents continues to be an area of interest. Research has explored their activity as inhibitors of enzymes like cyclooxygenase (COX), which are important targets for anti-inflammatory drugs. unair.ac.idfip.org For example, studies have investigated the analgesic activity of various acyl-salicylic acid derivatives, including those with benzoyl groups. unair.ac.id The synthesis of derivatives, such as 4-(trifluoromethoxy)benzoyl salicylic acid, has been undertaken to explore compounds with potentially enhanced analgesic properties compared to acetylsalicylic acid. ukwms.ac.id

Organic Synthesis and Materials Science: The unique bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. vulcanchem.comsolubilityofthings.com It serves as a precursor for the synthesis of more complex molecules, including metal-chelating agents and liquid crystal monomers. vulcanchem.com Its ability to coordinate with transition metals to form complexes with tunable properties is also an area of investigation. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-benzoyl-2-hydroxybenzoic acid |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Appearance | White to light yellow solid, crystalline powder |

| Melting Point | 213.00 °C |

Data sourced from available chemical information. solubilityofthings.com

Key Research Findings on Benzoylsalicylic Acid Derivatives

| Derivative | Research Focus | Key Finding |

| Benzoylsalicylic acid (BzSA) | Plant Defense | Induces systemic acquired resistance (SAR) in tobacco and Arabidopsis. researchgate.net |

| O-(4-tert-butylbenzoyl)-salicylic acid | Analgesic Activity | Showed the highest analgesic activity among a series of tested compounds. unair.ac.id |

| 4-(trifluoromethoxy)benzoyl salicylic acid | Analgesic Activity | Demonstrated higher analgesic activity than acetylsalicylic acid in mice. ukwms.ac.id |

| Benzoylsalicylic acid and derivatives | COX-1 Inhibition | Recommended as potential candidates for development as COX-1 inhibitors. fip.org |

Structure

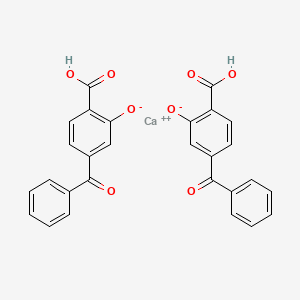

3D Structure of Parent

Properties

CAS No. |

78372-24-4 |

|---|---|

Molecular Formula |

C28H18CaO8 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

calcium;5-benzoyl-2-carboxyphenolate |

InChI |

InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2 |

InChI Key |

QWXAXZNVFYDSCG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Benzoylsalicylic Acid

Established Synthetic Pathways for 4-Benzoylsalicylic Acid

The synthesis of this compound, a molecule featuring a salicylic (B10762653) acid backbone with a benzoyl group at the para-position, is accomplished through several established chemical reactions. vulcanchem.com The primary methods involve the formation of a carbon-carbon bond between the salicylic acid ring and the benzoyl moiety, typically through acylation.

Acylation reactions are fundamental to the synthesis of benzoylsalicylic acid and its derivatives. The Schotten-Baumann reaction, first described by chemists Carl Schotten and Eugen Baumann in 1883, is a key method for acylating alcohols, phenols, and amines. iitk.ac.inwikipedia.orgtestbook.com The reaction typically involves treating an alcohol or phenol (B47542) with an acyl chloride in the presence of an aqueous base. iitk.ac.in This condition, often a two-phase system of water and an organic solvent, facilitates the reaction by neutralizing the hydrochloric acid byproduct, thus driving the synthesis towards the product. wikipedia.orgtestbook.com

While the classic Schotten-Baumann reaction is often associated with the formation of esters from alcohols or amides from amines, its principles are adapted for synthesizing derivatives of salicylic acid. wikipedia.org For instance, the synthesis of various O-acyl salicylic acid derivatives has been achieved using Schotten-Baumann-type conditions. ukwms.ac.idamazonaws.com In these syntheses, the phenolic hydroxyl group of salicylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl chloride derivative. The use of a base, such as pyridine (B92270), can catalyze the reaction. amazonaws.comnih.govacs.org

A direct and common method for preparing this compound is the Friedel-Crafts acylation of salicylic acid with benzoyl chloride. This reaction involves an electrophilic aromatic substitution where the benzoyl group is introduced onto the salicylic acid ring. The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the benzoyl chloride, making it a potent electrophile. The hydroxyl and carboxylic acid groups on the salicylic acid ring direct the substitution primarily to the para-position. vulcanchem.com

An alternative historical method involves treating disodium (B8443419) salicylate (B1505791) with benzoyl chloride. In this process, a paste is formed from the disodium salt using a non-reactive liquid like petroleum spirit (benzin), to which benzoyl chloride is added. The resulting sodium benzoylsalicylate is then dissolved in water and precipitated as the free acid by adding a weak acid like acetic acid. google.com

The chemical synthesis of benzoylsalicylic acid (BzSA) has also been achieved more directly by reacting salicylic acid with benzoyl chloride. longdom.org This general approach is versatile and can be used to create a wide array of derivatives by using substituted benzoyl chlorides. researchgate.net

Design and Synthesis of Substituted Benzoylsalicylic Acid Derivatives

The modification of the basic benzoylsalicylic acid structure allows for the fine-tuning of its chemical and physical properties. This is achieved by preparing analogues with different acyl groups or by incorporating specific chemical moieties onto the aromatic rings.

A series of acyl salicylic acid analogues can be synthesized by condensing salicylic acid with various acid anhydrides or acid chlorides. google.com This general procedure is modeled after the synthesis of aspirin, where the phenolic hydroxyl group of salicylic acid is esterified. google.comresearchgate.net For example, reacting salicylic acid with different acid anhydrides in the presence of an acid catalyst like sulfuric or polyphosphoric acid yields the corresponding O-acylsalicylic acid. google.com This approach has been used to create analogues with varying degrees of lipophilicity by using acid anhydrides with different alkyl chain lengths. google.comunair.ac.id Aromatic acyl derivatives, which include benzoyl-salicylic acids, tend to be more active in certain biological contexts than their aliphatic counterparts. fip.org

The following table summarizes various synthesized acyl salicylic acid derivatives.

| Derivative Type | R Group on Benzoyl Moiety | Resulting Compound Name | Reference |

| Benzoyl Salicylic Acid | H | Benzoylsalicylic acid (AcS1) | fip.org |

| Substituted Benzoyl | 4-methyl | O-(4-methyl-benzoyl)salicylic acid (AcS2) | fip.org |

| Substituted Benzoyl | 4-chloro | O-(4-chlorobenzoyl)salicylic acid (AcS5) | fip.org |

| Substituted Benzoyl | 2,4-dichloro | O-(2,4-dichlorobenzoyl)salicylic acid (AcS7) | fip.org |

| Substituted Benzoyl | 3,4-dichloro | O-(3,4-dichlorobenzoyl)salicylic acid (AcS8) | fip.org |

| Substituted Benzoyl | 4-tert-butyl | O-(4-tert-butylbenzoyl)-salicylic acid (BS3) | unair.ac.id |

| Substituted Benzoyl | 3-chloromethyl | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) | nih.govacs.org |

| Substituted Benzoyl | 4-trifluoromethoxy | 4-(trifluoromethoxy)benzoyl salicylic acid | ukwms.ac.id |

This table is based on compounds described in the cited research articles.

The strategic incorporation of specific chemical groups, or moieties, onto the benzoylsalicylic acid scaffold is a key strategy for modulating its function. By altering the electronic and steric properties of the molecule, researchers can influence its behavior.

For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone (B3395972) with pyridine as a catalyst, a modification of the Schotten-Baumann reaction. nih.govacs.org Similarly, the introduction of a trifluoromethoxy group at the 4-position of the benzoyl ring, yielding 4-(trifluoromethoxy)benzoyl salicylic acid, was accomplished through an acylation reaction based on the Schotten-Baumann method. ukwms.ac.id The addition of this lipophilic group was found to increase the compound's ability to penetrate biological membranes. ukwms.ac.id Other studies have explored the addition of groups like tert-butyl to the benzoyl ring to investigate structure-activity relationships. unair.ac.id These modifications highlight a rational design approach to creating derivatives with tailored properties.

Chemical Derivatization Strategies for Enhanced Analysis and Mechanistic Probing

Chemical derivatization is a crucial technique used to modify an analyte to make it more suitable for a particular analytical method, most notably gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.net For polar compounds like this compound, which contains both carboxylic acid and hydroxyl functional groups, derivatization is often necessary to increase volatility and thermal stability, preventing decomposition in the hot GC injection port and improving peak shape. colostate.edu

Common derivatization reactions for compounds with active hydrogens (found in –COOH and –OH groups) fall into three main categories: silylation, acylation, and alkylation. jfda-online.comresearch-solution.com

Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-ether and TMS-ester are much more volatile and thermally stable than the parent compound, making them ideal for GC-MS analysis. researchgate.net

Alkylation: This method involves converting the acidic proton into an alkyl group, most commonly forming methyl esters from carboxylic acids. colostate.edu While historically diazomethane (B1218177) was used, it is highly toxic and hazardous. jfda-online.com Other methods include using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) for flash alkylation in the GC injector. research-solution.com

Acylation: This involves reacting the analyte with an acylating agent. Fluorinated anhydrides are often used to create fluoroacyl derivatives, which can enhance volatility. jfda-online.com

Interestingly, benzoyl chloride (BzCl) itself is used as a derivatizing reagent for the analysis of other molecules. It reacts with primary and secondary amines, phenols, and thiols to form benzoyl derivatives. nih.gov This labeling increases the retention of polar analytes on reversed-phase chromatography columns and can significantly enhance detection sensitivity in mass spectrometry. nih.gov

The following table lists common derivatization reagents applicable to the functional groups found in this compound.

| Derivatization Method | Reagent | Target Functional Group(s) | Purpose |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | Increases volatility and thermal stability for GC-MS. |

| Alkylation (Esterification) | TMAH (Tetramethylammonium hydroxide) | -COOH | Forms volatile methyl ester for GC-MS. |

| Acylation | Fluorinated Anhydrides (e.g., TFAA) | -OH | Forms volatile fluoroacyl ester for GC-MS. |

This table summarizes general derivatization strategies applicable to the functional groups present in this compound.

Derivatization for Spectroscopic and Chromatographic Applications

Chemical derivatization is a common strategy employed to modify the physicochemical properties of an analyte to improve its performance in analytical techniques such as chromatography and spectroscopy. For this compound, derivatization targets the active hydrogen atoms of the carboxylic acid and phenolic hydroxyl groups to increase volatility, enhance thermal stability, and improve detectability. chemcoplus.co.jp

Gas Chromatography (GC) Derivatization: For GC analysis, the polarity of this compound must be reduced to increase its volatility. Silylation is the most prevalent method for this purpose, where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are effective for derivatizing both phenols and carboxylic acids. chemcoplus.co.jp The resulting TMS-ethers and TMS-esters are significantly more volatile and thermally stable. chemcoplus.co.jp Another approach involves the use of reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms TBDMS derivatives. These derivatives are not only stable but also produce characteristic mass fragments (M+-57) in GC-Mass Spectrometry (GC-MS), aiding in structural elucidation. chemcoplus.co.jp

Liquid Chromatography (LC) and Spectroscopic Derivatization: In High-Performance Liquid Chromatography (HPLC), derivatization can enhance detection sensitivity, particularly for fluorescence or mass spectrometry detectors. While this compound possesses a native benzoyl chromophore, its fluorescence quantum yield may be low. To enhance spectroscopic properties, the salicylic acid backbone can be coupled with fluorescent tags. For instance, novel benzimidazole-salicylic acid derivatives have been synthesized that exhibit strong fluorescence, enabling their use in bio-imaging applications. rsc.org This principle of attaching a fluorophore can be applied to this compound for creating derivatives with high molar absorptivity or fluorescence for trace analysis.

Benzoyl chloride itself is used as a derivatizing agent for various neurochemicals to improve their chromatographic retention and mass spectrometric detection. nih.govnih.gov This highlights the utility of the benzoyl moiety in analytical derivatization schemes.

Table 1: Common Derivatization Reagents for Carboxylic and Phenolic Groups

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Analytical Application |

|---|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Carboxylic Acid, Phenol | Trimethylsilyl (TMS) Ester/Ether | Gas Chromatography (GC/MS) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxylic Acid, Phenol | tert-Butyldimethylsilyl (TBDMS) Ester/Ether | Gas Chromatography (GC/MS) | |

| Acylating Agents | Acetic Anhydride | Phenol, Carboxylic Acid | Acetyl Ester | GC, HPLC |

| Fluorescent Tags | Dansyl Chloride | Phenol | Dansyl Ether | HPLC-Fluorescence |

| Alkylating Agents | (Trimethylsilyl)diazomethane | Carboxylic Acid | Methyl Ester | Gas Chromatography (GC/MS) |

Formation of Esters and Other Functionalized Derivatives

The carboxylic acid and phenolic hydroxyl groups of this compound are key handles for synthesizing a variety of functionalized derivatives, including esters, amides, and complex heterocyclic systems.

Esterification: Esters of this compound can be readily prepared through several standard synthetic routes. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester is often removed by distillation as it forms. chemguide.co.uk Alternatively, esters can be formed via the reaction of a carboxylate salt of this compound with a primary alkyl halide. libretexts.org These ester derivatives are important as intermediates in organic synthesis. libretexts.org

Synthesis of Amides and Other Derivatives: The salicylic acid framework serves as a precursor for more complex molecules. For example, it can be converted into 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-one derivatives by reacting with acetylenic esters in the presence of a copper(I) iodide catalyst. rsc.orgnih.govnih.gov These dioxinones are versatile intermediates that can be readily amidated by treatment with primary amines at room temperature to yield the corresponding salicylamides. rsc.orgnih.govresearchgate.net This provides a pathway to synthesize a library of N-substituted amide derivatives of this compound.

Furthermore, the structure can be incorporated into more complex heterocyclic systems. Research has shown the synthesis of novel benzimidazole-salicylic acid derivatives, which possess both biological activity and fluorescence properties. rsc.org Such syntheses demonstrate the potential of this compound as a building block for creating functional materials and bioactive compounds.

Table 2: Examples of Functionalized Derivatives from Salicylic Acid Scaffolds

| Derivative Class | Synthetic Approach | Reagents | Key Intermediate |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | - |

| Amides | Dioxinone Ring Opening | Primary Amine | 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-one |

| Benzodioxinones | Cyclization | Acetylenic Ester, CuI, NaHCO₃ | - |

| Benzimidazoles | Multi-step Condensation | Phenylenediamine derivatives | - |

Comprehensive Spectroscopic and Structural Elucidation of 4 Benzoylsalicylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Benzoylsalicylic acid, both ¹H and ¹³C NMR, along with multidimensional techniques, offer unambiguous assignment of the protons and carbons within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. The spectrum, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons.

The salicylic (B10762653) acid moiety protons appear as a characteristic set of signals. The proton ortho to the carboxyl group and meta to the hydroxyl group typically appears as a doublet, while the proton meta to both the carboxyl and hydroxyl groups is observed as a doublet of doublets. The proton ortho to the hydroxyl group and meta to the carboxyl group also presents as a doublet. The benzoyl group's protons give rise to signals in the aromatic region, with the ortho, meta, and para protons showing distinct chemical shifts and coupling patterns.

A detailed analysis of a 400 MHz ¹H NMR spectrum of this compound in CDCl₃ reveals the following assignments:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 11.02 | s | - | 1H, OH |

| 8.12 | d | 8.6 | 1H, Ar-H |

| 7.84 | d | 7.4 | 2H, Ar-H |

| 7.67 | t | 7.4 | 1H, Ar-H |

| 7.52 | t | 7.7 | 2H, Ar-H |

| 7.48 | dd | 8.6, 2.1 | 1H, Ar-H |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar = Aromatic

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum, recorded at 100 MHz in CDCl₃, shows distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ketone, as well as the aromatic carbons, resonate at characteristic chemical shifts.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments of protons and carbons by identifying their correlations.

The assigned chemical shifts for the carbon atoms in this compound are presented below:

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 195.5 | C=O (ketone) |

| 170.1 | C=O (carboxylic acid) |

| 162.7 | Ar-C |

| 138.0 | Ar-C |

| 136.7 | Ar-C |

| 133.5 | Ar-CH |

| 131.7 | Ar-CH |

| 130.3 | Ar-CH |

| 129.8 | Ar-CH |

| 128.8 | Ar-CH |

| 121.7 | Ar-C |

Ar = Aromatic

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching vibrations of the ketone and the carboxylic acid appear as strong, sharp peaks in the region of 1600-1800 cm⁻¹. The C-O stretching and O-H bending vibrations, as well as aromatic C-H and C=C stretching vibrations, are also observed at their expected frequencies.

Key IR absorption bands for this compound are summarized in the following table:

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1701 | Strong | C=O stretch (carboxylic acid) |

| 1658 | Strong | C=O stretch (ketone) |

| 1599 | Medium | C=C stretch (aromatic) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-resolution mass spectrometry is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which confirms its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule can undergo characteristic fragmentation, leading to the formation of stable ions. The fragmentation of this compound is expected to involve the loss of small molecules such as water (H₂O) and carbon monoxide (CO) from the molecular ion.

The high-resolution mass spectrum of this compound confirms its elemental composition as C₁₄H₁₀O₄.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| m/z (Calculated) | m/z (Found) | Formula |

|---|

X-ray Diffraction Analysis for Crystalline and Molecular Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, detailed information about the unit cell dimensions, space group, and the arrangement of atoms can be obtained. This section explores the application of single-crystal and powder X-ray diffraction techniques in the structural characterization of this compound and its derivatives.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure. This method involves growing a single crystal of the compound of interest, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Currently, there is no publicly available single-crystal X-ray diffraction data specifically for this compound in crystallographic databases. Such a study would be invaluable for definitively determining its molecular conformation, including the dihedral angle between the salicylic acid and benzoyl moieties, as well as the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing.

For context, single-crystal studies on related salicylic acid derivatives have revealed a common tendency to form dimeric structures through hydrogen bonding between the carboxylic acid groups. It is highly probable that this compound would exhibit similar hydrogen bonding motifs. A future single-crystal X-ray diffraction study would be necessary to confirm this and to provide precise measurements of bond lengths, bond angles, and other structural parameters.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1063 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.51 |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a single-crystal X-ray diffraction study of this compound. Actual experimental data is required for accurate structural determination.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and determine unit cell parameters from a polycrystalline sample. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

As with single-crystal data, there is a lack of published experimental powder X-ray diffraction patterns for this compound. A PXRD analysis would be instrumental in characterizing the bulk material, identifying any potential polymorphs (different crystalline forms of the same compound), and monitoring phase transformations under various conditions such as temperature and humidity.

In a typical PXRD experiment, the powdered sample is exposed to an X-ray beam, and the detector records the angles at which the X-rays are diffracted by the planes of atoms in the crystallites. The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal structure. This data can be used for qualitative phase identification by comparison to a database of known patterns or for quantitative analysis to determine the relative amounts of different phases in a mixture.

Table 2: Simulated Powder X-ray Diffraction Peaks for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 100 |

| 18.5 | 4.79 | 45 |

| 22.8 | 3.89 | 60 |

| 25.1 | 3.54 | 85 |

| 28.9 | 3.09 | 30 |

| 30.6 | 2.92 | 55 |

Note: This table represents a simulated powder X-ray diffraction pattern based on hypothetical unit cell parameters. It is intended for illustrative purposes only, and experimental data is necessary for an accurate representation of the diffraction pattern of this compound.

Computational Chemistry and Theoretical Investigations of 4 Benzoylsalicylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. bohrium.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a comprehensive understanding of the structure and reactivity of 4-Benzoylsalicylic acid.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For molecules like this compound and its analogues, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G**. rsc.orgresearchgate.net This level of theory has been shown to provide accurate geometries for related compounds like benzoic acid. rsc.org

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the planarity of the phenyl rings and the orientation of the carboxyl, hydroxyl, and benzoyl substituents. The final optimized structure represents the molecule in its ground electronic state, and its corresponding energy is the ground state energy, a crucial value for determining molecular stability and reaction thermodynamics. nih.gov

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angles (°) | O-C=O (carboxyl) | ~123° |

| C-C-O (hydroxyl) | ~120° | |

| C-C-C (ring) | ~120° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. actascientific.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich salicylic (B10762653) acid ring, particularly involving the hydroxyl and carboxyl groups. Conversely, the LUMO is likely to be distributed over the electron-withdrawing benzoyl group and the adjacent phenyl ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.92 | Electron-donating ability |

| ELUMO | -1.53 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.39 | Chemical stability and reactivity |

| Ionization Potential (I) | 6.92 | Energy to lose an electron |

| Electron Affinity (A) | 1.53 | Ability to accept an electron |

| Chemical Hardness (η) | 2.69 | Resistance to deformation of electron cloud |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. walisongo.ac.id

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive potential, electron-deficient. These are the most likely sites for nucleophilic attack.

Green Regions: Indicate neutral or zero potential.

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups. researchgate.net These regions are thus susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential would be located around the acidic hydrogen atoms of the hydroxyl and carboxylic acid groups, identifying them as the primary sites for deprotonation or nucleophilic attack. researchgate.net

Theoretical Studies on Molecular Tautomerism and Conformational Dynamics

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements known as conformations. The key flexible points in this molecule are the rotation around the C-C single bond connecting the two aromatic rings and the orientation of the -COOH and -OH groups. Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. researchgate.net This allows for the identification of the lowest-energy conformers (the most stable forms) and the energy barriers for rotation between them.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods are highly effective in predicting spectroscopic properties, providing a powerful complement to experimental analysis. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. nih.gov

From the calculated shielding tensors (σ), the chemical shifts (δ) can be predicted relative to a standard reference, such as Tetramethylsilane (TMS), using the formula: δ = σref - σcalc. aps.org These predicted shifts for both ¹H and ¹³C nuclei can be compared directly with experimental spectra to aid in signal assignment and structure verification. Studies on salicylic acid and other complex organic molecules have demonstrated that DFT calculations can accurately reproduce experimental chemical shift trends. researchgate.netmdpi.com

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~11.0 - 13.0 | ~170 - 175 |

| Hydroxyl (-OH) | ~9.0 - 11.0 | - |

| Aromatic (Salicylic Ring) | ~6.9 - 8.0 | ~115 - 162 |

| Aromatic (Benzoyl Ring) | ~7.4 - 7.8 | ~128 - 138 |

| Carbonyl (-C=O, benzoyl) | - | ~195 - 200 |

Elucidation of Reaction Mechanisms via Potential Energy Surface (PES) Calculations

Understanding how a chemical reaction occurs requires mapping the energetic pathway from reactants to products. This is achieved by calculating the Potential Energy Surface (PES), which represents the energy of a molecular system as a function of its geometry. libretexts.org A PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, products, intermediates) and mountain passes corresponding to transition states. nih.gov

By calculating the PES for a specific reaction of this compound, chemists can identify the minimum energy path, locate the transition state structure, and determine the activation energy (the height of the energy barrier). This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome. For instance, a PES calculation could be used to study the mechanism of intramolecular proton transfer between the hydroxyl and carboxyl groups, a process known to be significant in salicylic acid derivatives. nih.govarxiv.org Such a study would involve mapping the energy of the system as the proton's position is varied, thereby elucidating the transition state and the energetic feasibility of the transfer.

Molecular Docking Simulations for Ligand-Receptor Interaction Insight

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique provides valuable insights into the binding mode, affinity, and interactions between a ligand, such as this compound, and its target receptor at a molecular level.

In the field of drug design and discovery, molecular docking is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental testing. By simulating the interaction of a ligand with a receptor of known three-dimensional structure, researchers can elucidate the structural basis of its biological activity.

Recent computational studies have focused on understanding the interaction of this compound, also referred to as O-benzoyl salicylic acid, with key biological targets, such as cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory response.

A notable study investigated the potential of a series of acyl salicylic acid derivatives, including this compound, as inhibitors of the COX-1 enzyme. fip.org Molecular docking simulations were performed to predict the binding mode and affinity of these compounds within the active site of COX-1. fip.org The results of these simulations revealed that this compound forms specific interactions with key amino acid residues in the enzyme's binding pocket. fip.org

The binding affinity of this compound to COX-1 was quantified by a scoring function, which provides an estimate of the binding free energy. A lower score typically indicates a higher binding affinity. The interactions observed in the docking simulations primarily involved hydrogen bonds with the amino acid residues Tyr355 and Arg120. fip.org These interactions are crucial for the stable binding of the ligand to the receptor. fip.org

The acylation of the hydroxyl group in salicylic acid to form this compound was found to enhance the binding interaction with the COX-1 enzyme. fip.org The presence of two benzene (B151609) rings in the structure of this compound is a common feature in many potent nonsteroidal anti-inflammatory drugs (NSAIDs). fip.org

The detailed findings from the molecular docking simulations of this compound with the COX-1 enzyme are summarized in the following tables.

Table 1: Predicted Binding Affinity of this compound with COX-1

| Compound Name | Target Receptor | Docking Score (S-score) |

| This compound | Cyclooxygenase-1 (COX-1) | Lower than aspirin |

Note: A lower S-score represents a higher binding affinity. The study indicated that almost all tested acyl salicylic acids, including this compound, exhibited a higher affinity (lower S-score) for COX-1 than aspirin. fip.org Exact numerical values for the S-score of this compound were not specified in the provided source.

Table 2: Key Amino Acid Interactions of this compound in the COX-1 Binding Site

| Ligand | Interacting Amino Acid Residues | Type of Interaction |

| This compound | Tyrosine 355 (Tyr355) | Hydrogen Bond |

| Arginine 120 (Arg120) | Hydrogen Bond |

Mechanistic Investigations of 4 Benzoylsalicylic Acid S Chemical Reactivity

Photooxygenation and Photorearrangement Mechanisms

The presence of both a salicylic (B10762653) acid and a benzophenone (B1666685) moiety in 4-Benzoylsalicylic acid suggests a rich and complex photochemistry. While direct studies on this compound are limited, the well-documented photochemical behavior of its constituent parts, salicylic acid and benzophenone, provides a strong basis for understanding its likely reaction pathways upon exposure to light.

Upon absorption of ultraviolet (UV) light, this compound is expected to be promoted to an electronically excited singlet state (S1). In related molecules like salicylic acid, this excited state is known to undergo efficient intersystem crossing to a more stable triplet state (T1) nih.gov. The triplet state is a diradical, which is a key reactive intermediate in many photochemical reactions.

Furthermore, the salicylic acid portion of the molecule can undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of the phenolic proton to the carbonyl oxygen of the carboxylic acid group, forming a transient phototautomer. This process is known to be extremely fast, occurring on the femtosecond to picosecond timescale in salicylic acid itself. The formation of this phototautomer can significantly influence the subsequent deactivation pathways of the excited molecule, including radiative decay (fluorescence and phosphorescence) and non-radiative decay, which can involve chemical reactions.

The triplet excited state of this compound is expected to be a key player in its photooxygenation reactions. Triplet molecular oxygen (³O₂), the ground state of oxygen, is a diradical and can interact with the triplet excited state of the benzoylsalicylic acid. This interaction can lead to two primary types of photooxygenation reactions.

In a Type I mechanism, the excited triplet state of the benzoylsalicylic acid can directly react with a substrate molecule, often by abstracting a hydrogen atom or transferring an electron, to form radicals. These radicals can then react with ground-state oxygen to form oxidized products.

In a Type II mechanism, the excited triplet state of the benzoylsalicylic acid can transfer its energy to ground-state triplet oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen can then go on to react with various organic molecules, leading to their oxidation. Given the benzophenone-like structure within this compound, which is a well-known photosensitizer for singlet oxygen generation, this pathway is highly probable. The quenching of triplet states by molecular oxygen is a well-established phenomenon, and the rate of this quenching is dependent on the energy of the triplet state.

Metal-Catalyzed Oxygenation Reactions Yielding Benzoylsalicylic Acid

This compound and its derivatives can be formed through the oxidative degradation of more complex natural products, particularly flavonoids. This process can be significantly influenced by the presence of metal ions, which can act as catalysts.

Flavonols, a class of flavonoids, can undergo oxidative cleavage of their heterocyclic C-ring. This degradation can be initiated by various oxidizing agents, including enzymes and reactive oxygen species. The cleavage of the C-ring can lead to the formation of depsides, which are esters of two phenolic acids. Subsequent hydrolysis of these depsides can yield a benzoic acid derivative and a salicylic acid derivative. In the context of this compound, the precursor flavonol would need to have a specific substitution pattern that, upon oxidative cleavage and subsequent rearrangement, would lead to the benzoyl group at the 4-position of the salicylic acid.

Transition metal ions, such as copper(II) and iron(III), can play a crucial role in the oxidative degradation of flavonols. These metal ions can form complexes with the flavonol molecule, typically chelating to the hydroxyl and carbonyl groups. This complexation can activate the flavonol towards oxidation.

The catalytic cycle often involves the reduction of the metal ion (e.g., Cu(II) to Cu(I)) by the flavonol, which is itself oxidized. The reduced metal ion can then be re-oxidized by molecular oxygen, generating reactive oxygen species that can further promote the degradation of the flavonol. The specific coordination chemistry of the metal-flavonol complex influences the regioselectivity of the oxidative cleavage, determining the nature of the resulting phenolic acid products. Research has shown that copper complexes, in particular, are effective in promoting the oxidative cleavage of the C-ring of flavonoids.

Studies on Degradation Kinetics and Stability in Various Chemical Environments

The ester linkage in this compound, which can be viewed as an ester of salicylic acid and benzoic acid, is susceptible to hydrolysis. This hydrolysis can be catalyzed by both acids and bases.

In acidic conditions, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, can directly attack the carbonyl carbon, leading to the cleavage of the ester bond. This would result in the formation of salicylic acid and benzoic acid. Studies on the hydrolysis of benzyl (B1604629) esters of salicylic acid have shown that the rate of hydrolysis is influenced by the substituents on the benzyl and salicylate (B1505791) rings. archive.org

The stability of salicylic acid itself is pH-dependent, with its solubility increasing with pH due to the ionization of the carboxylic acid and phenolic hydroxyl groups. researchgate.net The degradation of salicylic acid has been studied under various advanced oxidation processes, where it is shown to follow pseudo-first-order kinetics. sciensage.info The degradation rate is influenced by the presence of oxidizing agents like ozone and hydrogen peroxide, as well as by UV radiation. sciensage.info It is expected that this compound would exhibit similar susceptibility to oxidative degradation.

Table 1: Rate Constants for the Degradation of Benzoic Acid and Salicylic Acid under Different Advanced Oxidation Processes (AOPs) sciensage.info

| AOP System | Benzoic Acid Rate Constant (k, min⁻¹) | Salicylic Acid Rate Constant (k, min⁻¹) |

| O₃ | 0.071 | 0.062 |

| O₃/H₂O₂ | 0.082 | 0.091 |

| UV/O₃ | 0.088 | 0.081 |

| UV/O₃/H₂O₂ | 0.124 | 0.122 |

This table is based on data for benzoic acid and salicylic acid, which are structurally related to this compound and can provide an indication of its relative degradation rates under these conditions.

Molecular Mechanisms of Biological Activity of 4 Benzoylsalicylic Acid in Research Models

Induction of Systemic Acquired Resistance (SAR) in Plants

Systemic Acquired Resistance (SAR) represents a sophisticated, inducible defense mechanism in plants. nih.gov Following an initial localized exposure to a pathogen, the plant develops a long-lasting, broad-spectrum resistance in distal, uninfected tissues. nih.govnih.govresearchgate.net This whole-plant immunity is effective against a wide range of pathogens, including viruses, bacteria, and fungi. nih.govresearchgate.net The phytohormone salicylic (B10762653) acid (SA) is a central signaling molecule required for the establishment of SAR. researchgate.netmdpi.com Chemical analogs of SA, such as 4-Benzoylsalicylic acid (BzSA), have been shown to mimic the effects of endogenous SA, acting as potent inducers of SAR and enhancing the plant's defensive capacity. semanticscholar.orgnih.gov

The biological activity of this compound in inducing plant resistance is rooted in its ability to activate the salicylic acid signaling pathway. This pathway is a complex network of proteins that perceive the SA signal and translate it into a massive transcriptional reprogramming of defense-related genes. A central regulator in this process is the Nonexpressor of Pathogenesis-Related proteins 1 (NPR1). nih.govni.ac.rs In unstimulated cells, NPR1 exists as an oligomer in the cytoplasm. Upon accumulation of SA, or treatment with an analog like 4-BzSA, cellular redox changes lead to the reduction of NPR1 into a monomer. ni.ac.rs This monomeric form of NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to activate the expression of a large suite of defense genes, including the hallmark Pathogenesis-Related (PR) genes. ni.ac.rs

Other critical components of the SA pathway function upstream of SA synthesis and accumulation. Proteins such as Enhanced Disease Susceptibility 1 (EDS1) and Phytoalexin Deficient 4 (PAD4) are essential for amplifying the defense signal following pathogen recognition and are required for the significant accumulation of SA that drives the SAR response. nih.govnih.gov By activating this signaling cascade, this compound effectively hijacks the plant's natural defense circuitry to establish a state of heightened immunity.

| Component | Type | Function in SA Signaling |

|---|---|---|

| NPR1 | Master Regulator/Co-activator | Translocates to the nucleus upon SA accumulation to activate defense gene expression. nih.govni.ac.rs |

| TGA Factors | Transcription Factors | Interact with NPR1 in the nucleus to bind to the promoters of defense genes. ni.ac.rs |

| EDS1/PAD4 | Signaling Proteins | Act upstream to regulate and amplify SA accumulation after pathogen detection. nih.gov |

A primary consequence of activating the SA signaling pathway is the robust induction of Pathogenesis-Related (PR) genes. semanticscholar.orgnih.gov PR proteins are a diverse group of host-encoded proteins that accumulate upon pathogen attack or treatment with SAR inducers like this compound. nih.gov They serve as key markers for the establishment of SAR and contribute directly to plant defense through their antimicrobial, enzymatic, or structural properties. semanticscholar.orgjohnshopkins.edu Research has demonstrated that the application of benzoic acid derivatives, a class to which this compound belongs, effectively induces the production of PR messenger RNA (mRNA) and enhances disease resistance. nih.gov The expression of specific PR genes, such as PR-1, PR-2, and PR-5, is a reliable indicator that the SA pathway has been successfully activated. nih.gov

| PR Family | Encoded Protein/Activity | Role in Plant Defense |

|---|---|---|

| PR-1 | Function not fully elucidated | Antifungal activity; considered a robust marker for SAR. semanticscholar.orgnih.gov |

| PR-2 | β-1,3-glucanase | Degrades glucans in fungal cell walls. nih.govjohnshopkins.edu |

| PR-3, PR-4 | Chitinase | Degrades chitin, a major component of fungal cell walls. johnshopkins.edu |

| PR-5 | Thaumatin-like protein | Possesses antifungal activity by creating pores in fungal membranes. nih.govnih.gov |

The defense response initiated by this compound involves a complex regulatory network that extends beyond PR genes. This network includes genes associated with the hypersensitive response (HSR), Mitogen-Activated Protein Kinase (MAPK) cascades, and WRKY transcription factors.

Hypersensitive Response (HSR): The HSR is a form of programmed cell death localized to the site of infection, which serves to restrict pathogen growth. researchgate.net This response is often a trigger for the systemic SA signal that establishes SAR.

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK signaling pathways, involving kinases like MPK3 and MPK6, are rapidly activated upon pathogen perception. nih.gov They play a crucial role in transducing defense signals, leading to the production of defense hormones and the activation of defense genes. Research indicates that sustained MAPK activation is a key component of robust plant immunity. nih.gov

WRKY Transcription Factors: The WRKY family of transcription factors are critical regulators of defense signaling, acting downstream of both MAPK cascades and the SA pathway. nih.gov Upon activation of the SA pathway, specific WRKY transcription factors (e.g., WRKY28, WRKY46) are expressed and activated. johnshopkins.edu They bind to conserved DNA motifs known as W-boxes (TTGAC[C/T]) in the promoters of target defense genes, thereby regulating their transcription. researchgate.net This includes the promoters of PR genes and even genes involved in SA biosynthesis, creating a positive feedback loop that amplifies the defense response. researchgate.net

| Regulator Family | Examples | Function in Defense Signaling |

|---|---|---|

| MAPK | MPK3, MPK6 | Signal transduction from pathogen recognition to downstream defense responses. nih.gov |

| WRKY | WRKY28, WRKY46, NtWRKY12 | Transcriptional activation of defense genes, including ICS1 (SA biosynthesis) and PR genes. researchgate.net |

Chemical inducers like this compound often exert their protective effects through a mechanism known as "priming." semanticscholar.org Priming is a physiological state in which a plant is conditioned for a faster, stronger, and more effective activation of defense responses upon a subsequent pathogen attack. nih.gov Instead of fully activating costly defense mechanisms, priming agents prepare the plant's immune system, conserving energy until a real threat is encountered.

The SAR pathway activated by salicylic acid and its analogs is known to be effective against a broad spectrum of pathogens, including plant viruses. nih.govresearchgate.net Research focusing on plant-virus interactions has demonstrated the potent antiviral activity of this compound. Studies involving Tobacco Mosaic Virus (TMV), a well-characterized plant pathogen, have shown that SA-induced resistance can inhibit viral replication and cell-to-cell movement.

Notably, comparative analyses have revealed that this compound (BzSA) exhibits greater efficacy in inhibiting TMV proliferation than either salicylic acid itself or acetylsalicylic acid (aspirin). nih.gov This enhanced activity underscores the potential of specific SA derivatives in managing viral diseases in plants by bolstering the host's innate immune responses.

| Compound | Observed Effect on TMV | Relative Efficacy |

|---|---|---|

| This compound (BzSA) | Inhibits TMV proliferation; Induces resistance. nih.gov | Higher efficacy than SA or ASA. nih.gov |

| Salicylic acid (SA) | Inhibits TMV replication and movement. | Baseline |

| Acetylsalicylic acid (ASA) | Induces PR gene expression and resistance to TMV. nih.gov | Less efficacy than BzSA. nih.gov |

Modulation of Immune and Inflammatory Pathways in Mammalian Cellular Models (in vitro)

In addition to its role in plant biology, this compound has been investigated for its molecular effects on immune and inflammatory pathways in mammalian cellular models. Research using the murine macrophage cell line RAW 264.7, a standard model for studying inflammation, has revealed that this compound (BzSA) functions as a potent anti-inflammatory agent by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netsemanticscholar.org

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with inflammatory signals, such as bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to enter the nucleus and activate the transcription of genes encoding inflammatory mediators. semanticscholar.org

Studies have shown that this compound inhibits the IKKβ-mediated NF-κB pathway more effectively than aspirin. researchgate.netsemanticscholar.org Pre-treatment of RAW 264.7 cells with BzSA led to a down-regulation of LPS-stimulated phosphorylation of both IKKβ and IκBα. semanticscholar.org This action prevents the degradation of the inhibitor and effectively traps NF-κB in the cytoplasm, blocking the inflammatory cascade. Consequently, BzSA was observed to reduce the expression of key pro-inflammatory cytokines and enzymes. researchgate.netsemanticscholar.org

| Target Molecule | Function | Effect of this compound |

|---|---|---|

| pIKKβ / pIκBα | Activated signaling kinases | Down-regulated. semanticscholar.org |

| NF-κBp65 | Pro-inflammatory transcription factor | Down-regulated. semanticscholar.org |

| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines | Down-regulated. researchgate.netsemanticscholar.org |

| COX-2, 5-LOX | Pro-inflammatory enzymes | Down-regulated. researchgate.netsemanticscholar.org |

Inhibition of IκB Kinase (IKKβ) Mediated NF-κB Pathway

The nuclear factor kappa-B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, and its deregulation is implicated in a wide range of inflammatory disorders. semanticscholar.org A key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, particularly the IKKβ subunit. nih.gov IKKβ phosphorylates the inhibitor of kappa B (IκB), which marks IκB for degradation and allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. semanticscholar.orgnih.gov

Research has demonstrated that this compound (BzSA) effectively inhibits the IKKβ-mediated NF-κB pathway. semanticscholar.orgresearchgate.net In studies using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), pre-treatment with BzSA led to a down-regulation of phosphorylated IKKβ (pIKK-β) and phosphorylated IκB (pIκB). semanticscholar.org This inhibition of IKKβ phosphorylation prevents the subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. nih.gov The mechanism is suggested to be similar to that of aspirin, which binds to the ATP binding pocket of IKKβ, inhibiting its kinase activity. semanticscholar.orgresearchgate.net Notably, studies have shown that BzSA can down-regulate the expression of IKK-α/β more effectively than aspirin, indicating its potential as a potent inhibitor of the NF-κB pathway. semanticscholar.org

A derivative of salicylic acid, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), has also been shown to potently inhibit the translocation of NF-κB into the nucleus by preventing the degradation of IκBα. nih.gov This collective evidence underscores the significance of the IKKβ/NF-κB pathway as a primary target for the anti-inflammatory actions of this compound and its related compounds.

Differential Cyclooxygenase (COX) Isoform Inhibition (COX-1 vs. COX-2)

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. lecturio.com The enzyme exists in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function. lecturio.comnih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes. lecturio.comnih.gov

A significant advantage of certain anti-inflammatory agents is their ability to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs like aspirin, which significantly inhibits COX-1. researchgate.netnih.gov In-vitro enzymatic assays have revealed that this compound exhibits this desirable differential inhibition. semanticscholar.org Specifically, BzSA demonstrates lower inhibition of the COX-1 isoform and a high level of inhibition for the COX-2 isoform. semanticscholar.orgresearchgate.net This selective action on the inducible enzyme responsible for inflammation, while sparing the protective functions of COX-1, positions BzSA as a potentially safer anti-inflammatory compound compared to traditional NSAIDs. semanticscholar.org

Western blot analysis in LPS-stimulated RAW 264.7 cells further confirmed that BzSA treatment down-regulated the expression of both COX-1 and COX-2, with a more pronounced effect observed compared to aspirin. semanticscholar.org

Influence on 5-Lipoxygenase (5-LOX) Activity

The enzyme 5-lipoxygenase (5-LOX) is another key player in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes. nih.govfrontiersin.org Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and atherosclerosis. nih.govmdpi.com Compounds that can inhibit both the COX and 5-LOX pathways are known as dual inhibitors and are of significant therapeutic interest.

Research indicates that this compound acts as a dual inhibitor of COX-2 and 5-LOX. semanticscholar.org In studies conducted on LPS-stimulated RAW 264.7 macrophage cells, treatment with BzSA resulted in the down-regulation of 5-LOX expression. semanticscholar.org This finding suggests that BzSA can interfere with the production of leukotrienes, adding another dimension to its anti-inflammatory profile. By simultaneously blocking the production of prostaglandins (via COX-2 inhibition) and leukotrienes (via 5-LOX inhibition), BzSA can offer a broader spectrum of anti-inflammatory activity.

Downregulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)

The inflammatory cascade involves the production and release of various signaling molecules known as cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) play a central role in amplifying and sustaining inflammatory responses. nih.govmdpi.com The expression of these cytokines is heavily regulated by the NF-κB pathway. researchgate.net

Consistent with its role as an NF-κB inhibitor, this compound has been shown to effectively down-regulate the production of these key pro-inflammatory mediators. semanticscholar.org In LPS-stimulated RAW 264.7 cells, treatment with BzSA led to a significant reduction in the expression of TNF-α, IL-1β, and IL-6, with a greater inhibitory effect observed than with aspirin. semanticscholar.org Similarly, the derivative 4-tert-butylphenyl salicylate (4-TBPS) has been shown to significantly inhibit the production and mRNA gene expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. nih.gov This ability to suppress the key cytokines that drive inflammation further establishes the potent anti-inflammatory potential of this compound. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Effects on Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For salicylic acid derivatives, modifications at various positions of the molecule can significantly alter their anti-inflammatory and NF-κB inhibitory properties. nih.gov

Studies on salicylic acid derivatives have shown that modifications to the carboxyl group, the hydroxyl group, or the phenyl ring can dramatically influence bioactivity. For instance, amidation of the carboxylic group of salicylic acid was found to increase its ability to suppress NF-κB dependent gene expression. nih.gov Furthermore, the introduction of a chlorine atom at the 5-position of the salicylic acid ring also enhanced its inhibitory activity. nih.gov A compound incorporating both modifications (a 5-chlorosalicylamide) demonstrated an additive effect, resulting in even greater NF-κB inhibition. nih.gov

Further SAR studies involved N-modification of 5-chlorosalicylamide. The introduction of phenethylamine, 3-phenylpropylamine, or 4-hydroxyphenylethylamine groups to the amide nitrogen resulted in derivatives with significantly enhanced potencies for inhibiting NF-κB activity. nih.gov These findings highlight that specific substituents can profoundly impact the compound's ability to interact with its biological targets. Research on other benzoic acid derivatives has suggested that the presence of strong electron-donating groups on the benzene (B151609) ring is an important feature for potent bioactivity.

Correlation of Lipophilicity and Steric Properties with Biological Efficacy

The biological efficacy of a drug is not solely dependent on its electronic effects but is also heavily influenced by its physicochemical properties, such as lipophilicity and steric parameters. nih.govubaya.ac.id Lipophilicity, often expressed as logP, governs a molecule's ability to traverse biological membranes and reach its site of action. nih.gov Steric properties relate to the size and shape of the molecule, which are critical for its binding to a receptor or enzyme active site. ubaya.ac.id

SAR studies on benzoic acid derivatives have indicated that average lipophilicity is a key feature for potent activity. For a series of salicylic acid derivatives designed as NF-κB inhibitors, the lipophilicity and steric bulk introduced by various N-substituents on a 5-chlorosalicylamide scaffold played a critical role in their efficacy. nih.gov For example, derivatives like N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) and N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA), which possess significant lipophilic and steric characteristics due to the added phenylalkyl groups, showed much greater potency in inhibiting NF-κB than the parent compound. nih.gov This suggests that the increased lipophilicity and specific spatial arrangement of these groups facilitate a more effective interaction with the biological target, leading to enhanced inhibitory activity.

Table 1: Summary of Molecular Mechanisms of this compound

| Target/Pathway | Effect of this compound | Research Model |

|---|---|---|

| IKKβ/NF-κB Pathway | Down-regulates phosphorylation of IKKβ and IκB; Inhibits NF-κB activation. semanticscholar.org | LPS-stimulated RAW 264.7 cells semanticscholar.org |

| COX-1 | Exhibits low inhibitory action. semanticscholar.orgresearchgate.net | In-vitro enzymatic assays semanticscholar.orgresearchgate.net |

| COX-2 | Exhibits high inhibitory action. semanticscholar.orgresearchgate.net | In-vitro enzymatic assays semanticscholar.orgresearchgate.net |

| 5-LOX | Down-regulates expression, indicating inhibitory activity. semanticscholar.org | LPS-stimulated RAW 264.7 cells semanticscholar.org |

| Pro-inflammatory Cytokines | Down-regulates expression of TNF-α, IL-1β, and IL-6. semanticscholar.org | LPS-stimulated RAW 264.7 cells semanticscholar.org |

Table 2: Structure-Activity Relationship of Salicylic Acid Derivatives on NF-κB Inhibition

| Compound/Modification | Relative NF-κB Inhibitory Potency | Key Structural Feature |

|---|---|---|

| Salicylic Acid | Baseline | Parent Compound nih.gov |

| Amidation of Carboxyl Group | Increased nih.gov | Salicylamide structure nih.gov |

| Chlorination at 5-Position | Increased nih.gov | Electron-withdrawing group on ring nih.gov |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | Greatly Increased (IC50 = 15μM) nih.gov | Lipophilic and sterically bulky N-substituent nih.gov |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | Greatly Increased (IC50 = 17μM) nih.gov | Extended lipophilic N-substituent nih.gov |

Emerging Research Directions and Future Prospects for 4 Benzoylsalicylic Acid

Advanced Development of Plant Activators for Sustainable Crop Protection

The role of salicylic (B10762653) acid as a key signaling molecule in plant defense, particularly in inducing Systemic Acquired Resistance (SAR), is well-established. SAR provides long-lasting, broad-spectrum protection against a variety of pathogens. Research is now focused on developing synthetic analogues that can trigger this pathway more effectively or with greater stability than salicylic acid itself. 4-Benzoylsalicylic acid is a promising candidate in this domain.

Future research aims to leverage its structure for enhanced performance. The benzoyl group may improve its stability against metabolic degradation by plant enzymes or enhance its uptake and translocation within the plant vascular system. Advanced development will involve comparative studies against commercial activators like acibenzolar-S-methyl and the parent compound, salicylic acid. Key research objectives include elucidating whether this compound acts through the same NPR1 (Nonexpressor of Pathogenesis-Related Genes 1)-dependent pathway as salicylic acid or if it engages alternative defense signaling cascades. Controlled environment and field trial studies are essential to quantify its efficacy in protecting agronomically important crops such as tobacco, tomato, and rice against fungal, bacterial, and viral pathogens. The goal is to develop a new generation of plant activators that offer robust protection while minimizing environmental impact.

| Activator Compound | Proposed Mechanism of Action | Potential Advantage over Salicylic Acid | Key Research Metric |

|---|---|---|---|

| Salicylic acid | Directly induces SAR via NPR1 pathway | Baseline standard | Reduction in bacterial growth/lesion area |

| This compound | Presumed SAR induction; pathway to be confirmed | Enhanced stability, improved translocation, potentially higher potency | Greater or more sustained reduction in pathogen growth |

| Acibenzolar-S-methyl | Functional analog; induces SAR without being converted to salicylic acid | High stability and systemic movement | Comparison of efficacy and spectrum of activity |

Utilization of this compound Derivatives as Mechanistic Probes in Chemical Biology

Understanding how a small molecule interacts with its biological targets is fundamental to pharmacology and chemical biology. This compound serves as an excellent scaffold for the creation of mechanistic probes to investigate the salicylic acid signaling pathway and identify novel binding proteins. Its structure offers multiple points for chemical modification without disrupting the core pharmacophore.

Future research will focus on synthesizing a toolkit of derivatized probes. For instance:

Photo-affinity Labels: Incorporating a photo-reactive group (e.g., a benzophenone (B1666685), which is already present, or an azide) would allow for the covalent cross-linking of this compound to its direct binding partners upon UV irradiation. Subsequent proteomic analysis can then identify these target proteins.

Fluorescent Probes: Attaching a fluorophore (e.g., a nitrobenzoxadiazole group) to a non-critical position on the molecule would enable researchers to visualize its subcellular localization in real-time using fluorescence microscopy, tracking its journey to potential sites of action like the cytoplasm or nucleus.

Affinity Probes: Immobilizing this compound onto a solid support (e.g., sepharose beads) via a linker creates an affinity matrix. This can be used in pull-down assays to isolate binding proteins from cell or tissue lysates, providing a direct method for target deconvolution.

These chemical biology tools will be invaluable for confirming known targets of salicylic acid signaling and, more excitingly, for discovering new ones that could explain unique activities of the 4-benzoyl derivative.

| Modification Type | Example Moiety | Primary Application | Biological Question Addressed |

|---|---|---|---|

| Photo-affinity Label | Azide or Diazirine group | Target Identification (Pull-down) | What proteins does the compound directly bind to within the cell? |

| Fluorescent Tag | Nitrobenzoxadiazole (NBD) | Subcellular Localization Imaging | Where does the compound accumulate inside a living cell? |

| Biotin Tag | Biotin attached via a linker | Affinity Purification | What is the protein interaction network associated with the compound? |

Investigation of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Benzoylsalicylic Acid Ligands

In materials science, the design of coordination polymers and MOFs with tailored properties is a major research frontier. These materials are constructed from metal ions or clusters linked by organic ligands. This compound is an attractive ligand for MOF synthesis due to its structural characteristics. It possesses a bidentate carboxylate/hydroxyl chelation site, typical of salicylic acids, which can bind strongly to metal centers. Additionally, the benzoyl group provides a bulky, rigid substituent that can influence the resulting framework's topology, porosity, and inter-framework interactions through π-π stacking.

Future investigations will explore the self-assembly of this compound with various metal ions (e.g., Zn(II), Cu(II), Cd(II), and lanthanides) to create new MOFs. Research will focus on:

Structural Diversity: How the choice of metal ion, solvent, and reaction conditions influences the dimensionality (1D, 2D, or 3D) and topology of the resulting framework.

Functional Properties: Characterizing the properties of these new materials, such as gas sorption (for storage or separation), luminescence (for sensing applications, particularly with lanthanide metals), and catalysis. The benzoyl group could create specific pockets or channels within the MOF, potentially enabling selective adsorption or catalytic activity.

Sensing Applications: The inherent fluorescence of the ligand or the framework could be modulated by the presence of specific analytes (e.g., metal ions, small molecules), forming the basis for novel chemical sensors.

| Metal Ion | Potential Coordination Mode | Predicted Framework Feature | Potential Application |

|---|---|---|---|

| Zn(II) / Cd(II) | Carboxylate and hydroxyl chelation | High-dimensionality (3D) frameworks with robust porosity | Gas storage (H₂, CO₂), selective separation |

| Cu(II) | Bridging carboxylate, potential Jahn-Teller distortion | Layered (2D) structures, potential for magnetic properties | Heterogeneous catalysis, magnetic materials |

| Lanthanide (e.g., Eu³⁺, Tb³⁺) | Multidentate coordination with carboxylate | Luminescent frameworks due to antenna effect | Chemical sensing, solid-state lighting, thermometry |

Predictive Modeling and Rational Design of Benzoylsalicylic Acid Analogues with Enhanced Specificity or Novel Properties

Computational chemistry and predictive modeling are transforming drug and materials discovery. These tools can be applied to rationally design new analogues of this compound with optimized properties, saving significant time and resources compared to traditional trial-and-error synthesis.

Future research will employ a range of in silico techniques:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of this compound analogues, QSAR models can be built to correlate specific structural features (e.g., electronic properties, size, hydrophobicity of substituents on either aromatic ring) with biological activity. These models can then predict the activity of unsynthesized compounds.